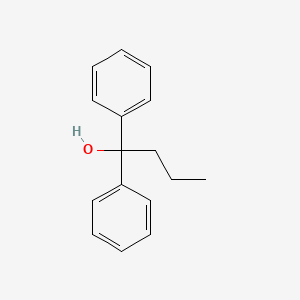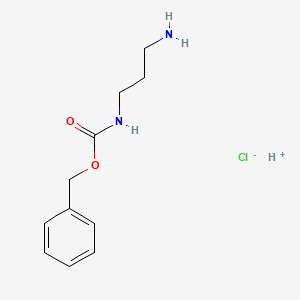
hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis. This particular compound is characterized by its unique structure, which includes a phenylmethyl group, an azanylpropyl group, and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with 3-aminopropyl carbamate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, with the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmethyl carbamate
- 3-Aminopropyl carbamate
- N-Phenyl carbamate
Comparison
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is unique due to its combined structure of phenylmethyl and azanylpropyl groups. This combination enhances its ability to inhibit enzymes compared to other similar compounds. Additionally, its chloride ion makes it more reactive in substitution reactions, providing a versatile tool in organic synthesis .
Eigenschaften
Molekularformel |
C11H17ClN2O2 |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
benzyl N-(3-aminopropyl)carbamate;hydron;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H |
InChI-Schlüssel |
XKMBTMXQMDLSRB-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1=CC=C(C=C1)COC(=O)NCCCN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


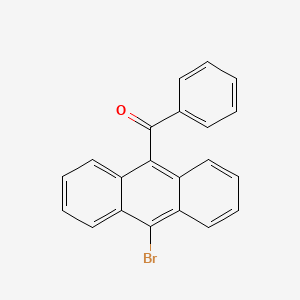
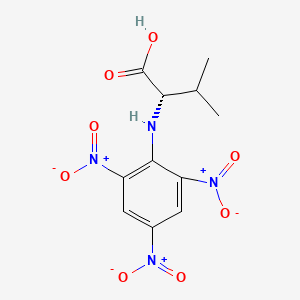

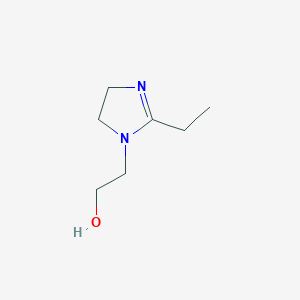

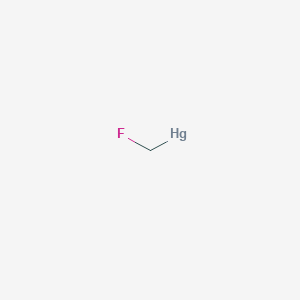
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

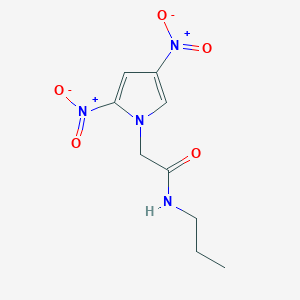
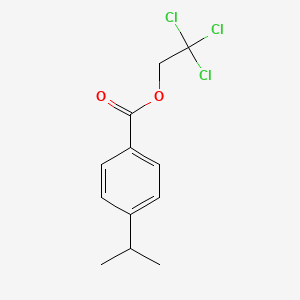
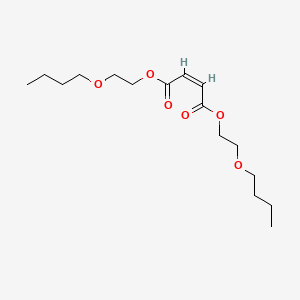
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
